molecular formula C19H14ClNO2 B5625832 4-chlorophenyl diphenylcarbamate

4-chlorophenyl diphenylcarbamate

Cat. No.: B5625832
M. Wt: 323.8 g/mol
InChI Key: GDMRLFYGPCKJAX-UHFFFAOYSA-N
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Description

4-chlorophenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a 4-chlorophenyl and two phenyl groups

Mechanism of Action

Target of Action

4-Chlorophenyl diphenylcarbamate is a carbamate derivative that has been found to inhibit cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound can potentially affect nerve signal transmission.

Mode of Action

The compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This results in an accumulation of acetylcholine, leading to prolonged nerve signal transmission. The exact nature of the interaction and the resulting changes are still under investigation.

Result of Action

The molecular effect of this compound’s action is the inhibition of cholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this can result in prolonged nerve signal transmission and potential overstimulation of the nervous system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorophenyl diphenylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-chlorophenyl isocyanate with diphenylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl diphenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

4-chlorophenyl diphenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.

    Medicine: Research has explored its potential use in developing drugs for neurological conditions due to its enzyme inhibitory properties.

    Industry: It is utilized in the production of certain polymers and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl methylcarbamate
  • 4-chlorophenyl ethylcarbamate
  • 4-chlorophenyl dimethylcarbamate

Comparison

4-chlorophenyl diphenylcarbamate is unique due to its diphenyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of enzyme inhibition and varying degrees of stability and solubility. The presence of two phenyl groups can also influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

(4-chlorophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRLFYGPCKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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